molecular formula C19H23NO2 B1207720 Buchapine

Buchapine

Cat. No. B1207720
M. Wt: 297.4 g/mol
InChI Key: LAXFAGHIJVQGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buchapine is a member of quinolines. It has a role as a metabolite.

Scientific Research Applications

Identification and Composition

Buchapine, an alkaloid discovered in Haplophyllum bucharicum, was first characterized in 1982. Identified with the composition C19H23N02, it shares characteristics with other quinoline alkaloids (Nesmelova, Bessonova, & Yunusov, 1982).

Therapeutic Potential in HIV Inhibition

A significant application of buchapine is in HIV research. It was isolated from Euodia roxburghiana and displayed protective effects against HIV-1 in vitro. These findings suggest its potential as a component in HIV therapeutic strategies (McCormick, Mckee, Cardellina, & Boyd, 1996).

Anti-HIV Activity and Synthesis

Further research in 2010 involved the synthesis of buchapine and evaluation of its anti-HIV properties. The study affirmed buchapine’s inhibitory activity against HIV, highlighting its therapeutic relevance (Ahmed, Brahmbhatt, Sabde, Mitra, Singh, & Bhutani, 2010).

Chemical Synthesis Methods

In 2003, a study focused on the synthesis of buchapine through the Mitsunobu reaction, utilizing 4-hydroxy-2-quinolone and dimethylallyl alcohol. This method provided a new approach to the chemical synthesis of buchapine (Cravotto, Nano, Palmisano, & Tagliapietra, 2003).

Broader Applications in Plant Research

Beyond its specific uses, buchapine contributes to the broader field of poisonous plant research. The study of such plants has led to significant advancements in understanding plant toxins and their potential biomedical applications (James, Panter, Gaffield, & Molyneux, 2004).

properties

Product Name

Buchapine

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

3-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)-1H-quinoline-2,4-dione

InChI

InChI=1S/C19H23NO2/c1-6-18(4,5)19(12-11-13(2)3)16(21)14-9-7-8-10-15(14)20-17(19)22/h6-11H,1,12H2,2-5H3,(H,20,22)

InChI Key

LAXFAGHIJVQGNK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)C(C)(C)C=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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